N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide
Description
N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide is a complex organic compound featuring a diazepane ring, an acetyl group, and a phenylmethyl group attached to a dimethylpropanamide backbone
Properties
IUPAC Name |
N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15(24)22-10-5-11-23(13-12-22)18(25)17-8-6-16(7-9-17)14-21-19(26)20(2,3)4/h6-9H,5,10-14H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDFAFVQLQIIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide typically involves multiple steps:
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Formation of the Diazepane Ring: : The diazepane ring can be synthesized through a reductive amination process. Starting with a suitable diketone, the reaction with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride forms the diazepane ring .
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Acetylation: : The diazepane ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl group .
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Attachment of the Phenylmethyl Group: : The phenylmethyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of benzyl chloride with the diazepane derivative in the presence of a Lewis acid catalyst such as aluminum chloride .
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Formation of the Dimethylpropanamide Backbone: : The final step involves the coupling of the phenylmethyl-diazepane derivative with 2,2-dimethylpropanamide. This can be achieved through an amide bond formation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a ligand for studying receptor interactions, particularly those involving diazepane derivatives. It can be used in assays to investigate binding affinities and the effects of structural modifications on biological activity.
Medicine
In medicine, the compound’s potential therapeutic applications are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anxiolytic effects due to its structural similarity to known bioactive diazepane derivatives.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The diazepane ring may interact with GABA (gamma-aminobutyric acid) receptors, modulating their activity and leading to anxiolytic or sedative effects. The acetyl group and phenylmethyl moiety may enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known anxiolytic and sedative with a similar diazepane core.
Alprazolam: Another benzodiazepine derivative used for its anxiolytic properties.
Lorazepam: A benzodiazepine with sedative and anxiolytic effects.
Uniqueness
N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other diazepane derivatives. Its combination of an acetyl group, phenylmethyl moiety, and dimethylpropanamide backbone provides a unique scaffold for exploring new therapeutic applications and chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
